10,11-Dehydro Misoprostol(Mixture of Diastereomers) 10,11-Dehydro Misoprostol(Mixture of Diastereomers)
Brand Name: Vulcanchem
CAS No.: 58682-86-3
VCID: VC0139136
InChI: InChI=1S/C22H36O4/c1-4-5-16-22(2,25)17-10-11-18-14-15-20(23)19(18)12-8-6-7-9-13-21(24)26-3/h10-11,14-15,18-19,25H,4-9,12-13,16-17H2,1-3H3/b11-10+/t18-,19+,22?/m0/s1
SMILES: CCCCC(C)(CC=CC1C=CC(=O)C1CCCCCCC(=O)OC)O
Molecular Formula: C22H36O4
Molecular Weight: 364.5 g/mol

10,11-Dehydro Misoprostol(Mixture of Diastereomers)

CAS No.: 58682-86-3

Reference Standards

VCID: VC0139136

Molecular Formula: C22H36O4

Molecular Weight: 364.5 g/mol

10,11-Dehydro Misoprostol(Mixture of Diastereomers) - 58682-86-3

CAS No. 58682-86-3
Product Name 10,11-Dehydro Misoprostol(Mixture of Diastereomers)
Molecular Formula C22H36O4
Molecular Weight 364.5 g/mol
IUPAC Name methyl 7-[(1R,2S)-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoate
Standard InChI InChI=1S/C22H36O4/c1-4-5-16-22(2,25)17-10-11-18-14-15-20(23)19(18)12-8-6-7-9-13-21(24)26-3/h10-11,14-15,18-19,25H,4-9,12-13,16-17H2,1-3H3/b11-10+/t18-,19+,22?/m0/s1
Standard InChIKey OCWJVIUDOHXKHI-PWNUKQCCSA-N
Isomeric SMILES CCCCC(C)(C/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)OC)O
SMILES CCCCC(C)(CC=CC1C=CC(=O)C1CCCCCCC(=O)OC)O
Canonical SMILES CCCCC(C)(CC=CC1C=CC(=O)C1CCCCCCC(=O)OC)O
Synonyms 16-hydroxy-16-methyl-9-oxo-prosta-10,13-dien-1-oic acid methyl ester
HMOPDA-methyl este
PubChem Compound 6443814
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator